N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
The compound features a 1,3,4-thiadiazole core substituted at the 2-position with a [1,1'-biphenyl]-4-carboxamide group and at the 5-position with a thioether-linked 3,4-dihydroquinolin-1(2H)-yl-2-oxoethyl moiety. Its synthesis involves reacting N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide derivatives with alkyl halides (e.g., 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide) in ethanol under basic conditions (KOH), yielding high purity (97%) crystalline products . Characterization via IR and NMR confirms key functional groups:
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S2/c31-23(30-16-6-10-20-9-4-5-11-22(20)30)17-33-26-29-28-25(34-26)27-24(32)21-14-12-19(13-15-21)18-7-2-1-3-8-18/h1-5,7-9,11-15H,6,10,16-17H2,(H,27,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYFVMSUXGDKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline derivative. This can be achieved through the reaction of 2-alkynylanilines with ketones under Brønsted acid or Lewis acid catalysis . The resulting dihydroquinolin-4-ones are then further functionalized to introduce the oxoethylthio group.
The thiadiazole ring is synthesized separately, often through the cyclization of thiosemicarbazides with appropriate reagents. The final step involves coupling the quinoline derivative with the thiadiazole ring and the biphenyl carboxamide moiety under suitable conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline and thiadiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced at the quinoline ring to form tetrahydroquinoline derivatives.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized quinoline and thiadiazole derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Antitumor Properties
Research indicates that derivatives of 1,3,4-thiadiazoles, including compounds related to N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide, exhibit significant antitumor activity. These compounds have been tested against various cancer cell lines:
- HepG-2 (Liver Cancer)
- A549 (Lung Cancer)
In vitro studies have shown that these compounds can inhibit DNA and RNA synthesis specifically without affecting protein synthesis. Mechanisms of action include the inhibition of key enzymes involved in tumorigenesis and interactions with biological targets such as kinases and dihydrofolate reductase (DHFR) .
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Thiadiazole Ring: This is achieved through the reaction of appropriate hydrazine derivatives with thioketones.
- Construction of Dihydroquinoline Moiety: Utilizing specific reagents to ensure the desired functional groups are introduced.
- Final Coupling Reactions: These reactions link the thiadiazole moiety with the biphenyl carboxamide structure .
Case Studies
Several studies have highlighted the efficacy of similar thiadiazole derivatives in cancer treatment:
- A study synthesized a series of 1,3,4-thiadiazoles and evaluated their cytotoxicity against HepG-2 and A549 cell lines. The most potent compounds demonstrated IC50 values significantly lower than standard chemotherapeutics like cisplatin .
| Compound | Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | HepG-2 | 0.28 |
| Compound B | A549 | 0.52 |
Mechanism of Action
The mechanism of action of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and thiadiazole rings are known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets would depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Key Observations :
- Synthetic Efficiency: The target compound achieves a higher yield (97%) compared to benzothiazole-3-carboxamide derivatives (37–70%) and S-alkylated triazoles (45–60%) . This efficiency is attributed to optimized alkylation conditions in ethanol with KOH .
- Spectral Signatures : The absence of S-H IR bands (~2500–2600 cm⁻¹) in the target compound confirms thione tautomer stabilization, a feature shared with triazole-thiones .
Functional Group Impact on Properties
- Thioether Linkage : The -(S-alkyl) group in the target compound and 3a contributes to metabolic stability compared to ester or amide linkages in other analogs.
- Aromatic Systems: Biphenyl and quinoline groups (target and ) exhibit extended π-conjugation, which may enhance binding affinity in receptor-ligand interactions compared to monocyclic aryl systems (e.g., 4-chlorophenyl in 4g ).
Biological Activity
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a unique structural composition that includes:
- A thiadiazole ring , known for its diverse biological activities.
- A dihydroquinoline moiety , which contributes to its pharmacological properties.
- A biphenyl group , enhancing its lipophilicity and potential interactions with biological targets.
Molecular Formula: C20H18N4O2S2
Molecular Weight: 410.51 g/mol
Hydrogen Bond Donor: 1
Hydrogen Bond Acceptor: 6
XlogP: 3.9
Anticancer Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).
- Case Study: A study investigating 5-Aryl-1,3,4-thiadiazole derivatives demonstrated that modifications in the molecular structure led to enhanced cytotoxic activity against MCF-7 cells with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL depending on the substituents used .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 4i | 2.32 | MCF-7 |
| 4f | 5.36 | MCF-7 |
| 4c | 10.10 | HepG2 |
Antimicrobial Activity
The thiadiazole derivatives are also noted for their antimicrobial properties. The ability of these compounds to inhibit bacterial growth suggests their potential use as antimicrobial agents.
- Mechanism of Action: The presence of the thiadiazole ring has been linked to interference with microbial enzyme functions, leading to cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Antimicrobial Effects: The structural features allow for interactions with microbial enzymes leading to growth inhibition.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors such as dihydroquinoline derivatives and thiadiazole intermediates. The complexity of the synthesis allows for variations that can lead to derivatives with enhanced biological activity.
Synthetic Route Overview
- Synthesis of dihydroquinoline derivative.
- Formation of thiadiazole ring through cyclization reactions.
- Coupling reactions to attach the biphenyl and carboxamide groups.
Q & A
Q. Example protocol for kinase inhibition :
Enzyme source : Recombinant EGFR kinase domain.
Substrate : ATP (10 µM) and poly(GT) peptide.
IC₅₀ determination : Vary compound concentration (0.1–100 µM) and measure ADP-Glo™ luminescence.
Compare with controls (e.g., erlotinib) and validate via Western blot for downstream phosphorylation .
Basic: What solvents and catalysts are optimal for coupling the thioether linkage?
The thioether bond (C-S) is formed via nucleophilic substitution:
- Solvent : DMF or THF for solubility.
- Base : K₂CO₃ or Et₃N to deprotonate thiol intermediates.
- Catalyst : KI (10 mol%) to enhance reactivity, as used in analogous thiazolidinone syntheses .
Advanced: How can reaction yields be improved during scale-up?
Q. Process optimization strategies :
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yield by 15–20%.
- Flow chemistry : Enables precise control of temperature and stoichiometry, as shown in diazomethane synthesis .
- Workup : Use flash chromatography (ethyl acetate/hexane) for purification, achieving >95% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
